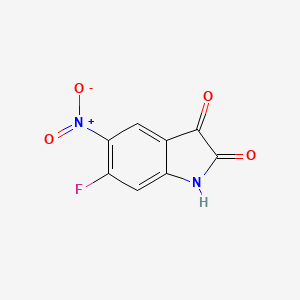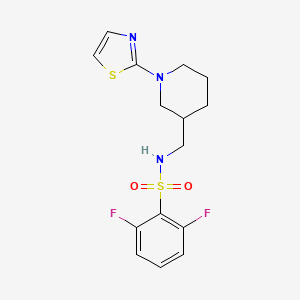![molecular formula C17H17N3O6S B2721677 ethyl 4-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]sulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate CAS No. 946332-49-6](/img/no-structure.png)
ethyl 4-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]sulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a novel triazole-pyrimidine hybrid . It has been studied for its potential neuroprotective and anti-neuroinflammatory properties .
Synthesis Analysis
The compound was synthesized as part of a series of novel triazole-pyrimidine-based compounds . The synthesis involved a reaction mixture that was cooled to room temperature, and the obtained solid was filtered, washed with cold water, and dried under vacuum to afford the pure intermediate .Molecular Structure Analysis
The molecular structure of the compound was characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound were carried out in a round bottom flask . Piperazine was added to a solution of the intermediate and potassium carbonate in CHCl3 at room temperature .Scientific Research Applications
Neuroprotective and Anti-neuroinflammatory Agents
Pyrimidine and its derivatives have been proven to use antiviral, anticancer, antioxidant, and antimicrobial activity prompting us to study the neuroprotection and anti-inflammatory activity of the triazole-pyrimidine hybrid on human microglia and neuronal cell model . The molecular results revealed that triazole-pyrimidine hybrid compounds have promising neuroprotective and anti-inflammatory properties .
Antiviral Applications
Pyrimidine and its derivatives have been shown to have antiviral properties . This makes them potential candidates for the development of new antiviral drugs.
Anticancer Applications
Pyrimidine and its derivatives have been shown to have anticancer properties . They have been used in the treatment of various types of cancers .
Antioxidant Applications
Pyrimidine and its derivatives have been shown to have antioxidant properties . This makes them potential candidates for the development of new antioxidant drugs.
Antimicrobial Applications
Pyrimidine and its derivatives have been shown to have antimicrobial properties . This makes them potential candidates for the development of new antimicrobial drugs.
Neurodegenerative Diseases Treatment
Neuroprotection is a widely explored target for the treatment of various neurodegenerative diseases, such as Alzheimer’s disease (AD), Huntington’s disease (HD), Parkinson’s disease (PD), Amyotrophic lateral sclerosis (ALS), ischemic stroke, and traumatic brain injury .
Ischemic Stroke Treatment
Neuroprotection is a precise target for the treatment of ischemic stroke . Pyrimidine and its derivatives have been proven to use antiviral, anticancer, antioxidant, and antimicrobial activity prompting us to study the neuroprotection and anti-inflammatory activity of the triazole-pyrimidine hybrid on human microglia and neuronal cell model .
Traumatic Brain Injury Treatment
Neuroprotection is a precise target for the treatment of traumatic brain injury . Pyrimidine and its derivatives have been proven to use antiviral, anticancer, antioxidant, and antimicrobial activity prompting us to study the neuroprotection and anti-inflammatory activity of the triazole-pyrimidine hybrid on human microglia and neuronal cell model .
Mechanism of Action
The compound showed promising neuroprotective and anti-inflammatory properties . It exhibited significant anti-neuroinflammatory properties through inhibition of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells . A molecular docking study showed that the compound has favorable interaction with active residues of ATF4 and NF-kB proteins .
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound 'ethyl 4-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]sulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate' involves the reaction of starting materials containing a benzodioxole ring, an amine group, a thiol group, a pyrimidine ring, and an ester group. The benzodioxole ring is first functionalized with an amine group, which is then reacted with a thiol group to form a sulfide linkage. The resulting compound is then reacted with a pyrimidine ring containing an ester group to form the final product.", "Starting Materials": [ "1,3-benzodioxole-5-carboxylic acid", "ethylamine", "thiophenol", "6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl ester" ], "Reaction": [ "1. 1,3-benzodioxole-5-carboxylic acid is reacted with ethylamine to form 2-(1,3-benzodioxol-5-ylamino)ethanol.", "2. 2-(1,3-benzodioxol-5-ylamino)ethanol is reacted with thiophenol in the presence of a base to form ethyl 4-[2-(1,3-benzodioxol-5-ylamino)-2-sulfanylethyl]benzoate.", "3. Ethyl 4-[2-(1,3-benzodioxol-5-ylamino)-2-sulfanylethyl]benzoate is reacted with 6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl ester in the presence of a base to form the final product, ethyl 4-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]sulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate." ] } | |
CAS RN |
946332-49-6 |
Product Name |
ethyl 4-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]sulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate |
Molecular Formula |
C17H17N3O6S |
Molecular Weight |
391.4 |
IUPAC Name |
ethyl 4-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]sulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate |
InChI |
InChI=1S/C17H17N3O6S/c1-3-24-16(22)14-9(2)18-17(23)20-15(14)27-7-13(21)19-10-4-5-11-12(6-10)26-8-25-11/h4-6H,3,7-8H2,1-2H3,(H,19,21)(H,18,20,23) |
InChI Key |
GOEBEZHPZPZUAN-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(NC(=O)N=C1SCC(=O)NC2=CC3=C(C=C2)OCO3)C |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-(2,4-dimethoxyphenyl)-2-[(4-hydroxy-5,6,7,8-tetrahydroquinazolin-2-yl)sulfanyl]acetamide](/img/structure/B2721596.png)
![6-chloro-3-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one](/img/structure/B2721603.png)


![(S)-methyl 2-(tert-butoxy)-2-((R)-4-(2,3-dihydropyrano[4,3,2-de]quinolin-7-yl)-2-methylquinolin-3-yl)acetate](/img/structure/B2721607.png)
![3-[1-[(2-amino-2-oxoethyl)thio]-5-oxo[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl]-N-(sec-butyl)propanamide](/img/structure/B2721608.png)
![4-Chloro-1-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B2721610.png)

![3-(4-Ethoxybenzoyl)-6,8-difluoro-1-[(2-methoxyphenyl)methyl]quinolin-4-one](/img/structure/B2721612.png)

![N-(3,4-difluorophenyl)-2-((6-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2721614.png)

![N-butyl-2-[(2-isopropyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio]acetamide](/img/structure/B2721616.png)